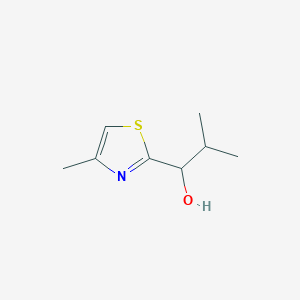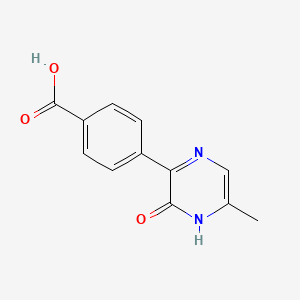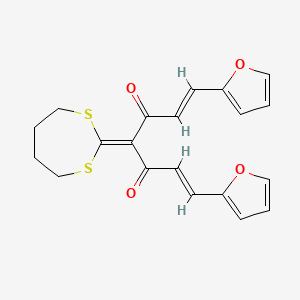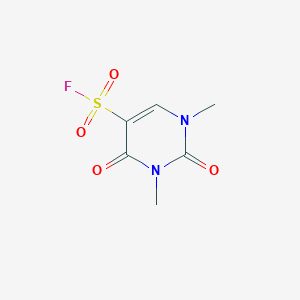
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group and a propanol side chain. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol typically involves the reaction of 4-methylthiazole with appropriate reagents to introduce the propanol side chain. One common method involves the alkylation of 4-methylthiazole with 2-bromo-1-propanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol side chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups into the thiazole ring .
Applications De Recherche Scientifique
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of various chemicals, including dyes, fungicides, and biocides
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylthiazole: A simpler thiazole derivative without the propanol side chain.
2-Amino-4-methylthiazole: Contains an amino group instead of the propanol side chain.
4-Methyl-2-thiazolylamine: Similar structure but with an amine group.
Uniqueness
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol is unique due to the presence of both a thiazole ring and a propanol side chain. This combination imparts specific chemical and biological properties that are not found in simpler thiazole derivatives. The propanol side chain can participate in additional chemical reactions, expanding the compound’s versatility in synthetic and biological applications .
Propriétés
Formule moléculaire |
C8H13NOS |
|---|---|
Poids moléculaire |
171.26 g/mol |
Nom IUPAC |
2-methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NOS/c1-5(2)7(10)8-9-6(3)4-11-8/h4-5,7,10H,1-3H3 |
Clé InChI |
ZFXLKANEOJNLEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)C(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13217812.png)
![tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13217816.png)


